H-Pen(trt)-OH

Übersicht

Beschreibung

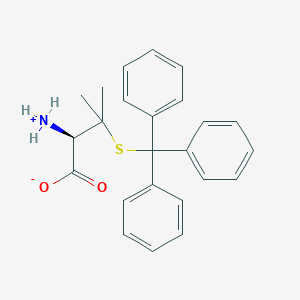

H-Pen(trt)-OH, also known as S-Trityl-L-penicillamine, is a derivative of penicillamine, an amino acid commonly used in the treatment of Wilson’s disease and rheumatoid arthritis. The trityl group in this compound serves as a protective group, making it useful in various synthetic applications, particularly in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pen(trt)-OH typically involves the protection of the thiol group of penicillamine with a trityl group. This can be achieved through the reaction of penicillamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Peptide Bond Formation

H-Pen(trt)-OH participates in solid-phase peptide synthesis (SPPS) via Fmoc chemistry. The α-amine is coupled to carboxyl groups of adjacent amino acids using activators like PyAOP or HBTU , forming stable peptide bonds .

| Coupling Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| PyAOP | DMF | 1 h (60°C) | >95% | |

| HBTU | DCM/DMF | 2 h (RT) | 80–90% |

Key observations:

- Steric hindrance from the Trt group minimizes undesired side reactions during coupling .

- Double coupling is recommended for challenging sequences to ensure completeness .

Deprotection of the Trityl Group

The Trt group is removed under acidic or reductive conditions to expose the reactive thiol:

Acidic Deprotection (TFA)

- Conditions : 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS) .

- Time : 1–2 h at RT.

- Outcome : Quantitative removal of Trt, yielding free thiol for disulfide bond formation .

Reductive Deprotection (TCEP)

- Conditions : 0.5 M TCEP, pH 7.4, 37°C .

- Application : Selective deprotection in the presence of acid-sensitive groups .

Disulfide Bond Formation

After deprotection, the exposed thiol undergoes oxidative coupling:

| Oxidizing Agent | Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|

| I₂ | DCM | 20 min | Intramolecular SS | |

| O₂ (air) | DMF | 12–24 h | Intermolecular SS |

Key findings:

- Kinetic preference : Penicillamine (Pen) forms disulfides with cysteine (Cys) 3× faster than Pen-Pen bonds .

- Thermodynamic stability : Mixed Cys-Pen disulfides are favored at equilibrium (ΔG = −2.1 kcal/mol) .

Conjugation and Functionalization

The free thiol reacts with electrophilic groups for bioconjugation:

- Maleimide coupling :

- Iodoacetamide alkylation :

Desulfurization for Native Chemical Ligation

Penicillamine serves as a valine precursor via radical-mediated desulfurization:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| TCEP/VA-044 | pH 7.4, 37°C, 15 min | 59% | |

| TCEP/Glutathione | 50 mM phosphate, 4 h | 75% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

H-Pen(trt)-OH is widely used in scientific research due to its versatility:

Chemistry: Used in peptide synthesis as a protected form of penicillamine.

Biology: Studied for its role in protein folding and disulfide bond formation.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of complex organic molecules and as a building block in pharmaceuticals.

Wirkmechanismus

The mechanism of action of H-Pen(trt)-OH involves the protection of the thiol group, which prevents unwanted side reactions during peptide synthesis. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the active thiol group. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-L-cysteine: Another thiol-containing compound used in similar applications.

Glutathione: A tripeptide with a thiol group, used in redox reactions.

Captopril: A thiol-containing drug used in the treatment of hypertension.

Uniqueness

H-Pen(trt)-OH is unique due to its trityl protective group, which provides stability and selectivity in synthetic applications. Unlike other thiol-containing compounds, the trityl group in this compound can be easily removed under mild acidic conditions, making it highly useful in peptide synthesis and other chemical processes.

Biologische Aktivität

H-Pen(Trt)-OH, or Fmoc-Pen(Trt)-OH, is a derivative of penicillamine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C39H35NO4S

- Molar Mass : 605.76 g/mol

- Structure : this compound features a penicillamine backbone with a trityl (Trt) protecting group at the thiol position, enhancing its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The Fmoc protecting group is commonly used for the amino acid side chains, allowing for selective deprotection and coupling. The process includes:

- Coupling : The Fmoc-protected penicillamine is coupled with other amino acids using coupling reagents such as HBTU or PyBOP.

- Deprotection : The Fmoc group is removed using piperidine to expose the amine for further reactions.

This compound exhibits several biological activities, primarily attributed to its ability to chelate metal ions and modulate protein interactions. Key mechanisms include:

- Metal Chelation : this compound can bind to metal ions such as copper(I), which is significant in neurodegenerative diseases like Alzheimer's. This chelation can prevent the formation of toxic aggregates associated with metal ion toxicity .

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

- Modulation of Protein Folding : Research indicates that this compound can influence the folding pathways of peptides by directing them away from misfolded states towards more stable conformations .

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neurotoxicity in cellular models by reducing oxidative stress and preventing apoptosis in neuronal cells exposed to toxic agents. The protective effects were attributed to its metal-chelating ability and antioxidant properties .

- Peptide Synthesis Applications : In peptide synthesis, this compound has been utilized as a building block for constructing cyclic peptides with enhanced stability and bioactivity. These cyclic peptides showed improved binding affinity to target proteins compared to their linear counterparts .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : In vitro studies indicated that this compound could reduce amyloid-beta aggregation by chelating copper ions, which are known to catalyze the formation of toxic oligomers .

- Cancer Research : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C39H35NO4S |

| Molar Mass | 605.76 g/mol |

| Biological Activities | Metal chelation, Antioxidant activity, Protein folding modulation |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.